Cas no 97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine)

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine structure
97845-60-8 structure
Nome del prodotto:9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
Numero CAS:97845-60-8
MF:C14H18ClN5O4
MW:355.776821613312
MDL:MFCD08458206
CID:61917
PubChem ID:10155164

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl)
    • intermediate of Famciclover
    • 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
    • 9-(4-ACETOXY-3-ACETOXYMETHYLBUTYL)-2-AMINO-6-CHLOROPURINE
    • 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine
    • [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
    • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)-ethyl)propane-1,3-diyl diacetate
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
    • 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chl
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate
    • 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate (ACI)
    • 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)
    • 2-Amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine
    • 6-Chloro Famciclovir Impurity
    • 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl Diacetate
    • CS-0155003
    • 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyldiacetate
    • NS00077599
    • DTXSID60436245
    • 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloro purine
    • 1,3-PROPANEDIOL, 2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-, 1,3-DIACETATE
    • Acetic acid 2-acetoxymethyl-4-(2-amino-6-chloro-purin-9-yl)-butyl ester
    • EC 619-293-7
    • 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine
    • AKOS015892535
    • 6-Chloro famciclovir
    • 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate ; 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI); 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine; 6-Chloro Famciclovir; 6-Chlorofamciclovir
    • SCHEMBL3155583
    • [2-(acetoxymethyl)-4-(2-amino-6-chloro-purin-9-yl)butyl] acetate
    • 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl
    • 1,1'-(2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-1,3-PROPANEDIYL) DIACETATE
    • KXPSHSVVYGZKAV-UHFFFAOYSA-N
    • DB-057687
    • 2-[(acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate
    • 6-CHLORO FAMCICLOVIR [USP IMPURITY]
    • 9-(4-acetoxy-3-acetoxymethylbut-l-yl)-2-amino-6-chloropurine
    • BS-42437
    • 97845-60-8
    • 9-(4-ACETOXY-3-(ACETOXYMETHYL)BUTYL)-2-AMINO-6-CHLOROPURINE
    • BCP11984
    • C14H18ClN5O4
    • AC-9090
    • V9DM57H0B7
    • (2-(ACETYLOXYMETHYL)-4-(2-AMINO-6-CHLOROPURIN-9-YL)BUTYL) ACETATE
    • SY317260
    • MFCD08458206
    • UNII-V9DM57H0B7
    • 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
    • MDL: MFCD08458206
    • Inchi: 1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
    • Chiave InChI: KXPSHSVVYGZKAV-UHFFFAOYSA-N
    • Sorrisi: O=C(C)OCC(CCN1C2C(=C(N=C(N)N=2)Cl)N=C1)COC(C)=O

Proprietà calcolate

  • Massa esatta: 355.10500
  • Massa monoisotopica: 355.1047318g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 9
  • Complessità: 437
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Carica superficiale: 0
  • Superficie polare topologica: 122Ų
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca
  • Densità: 1.496
  • Punto di ebollizione: 574.979ºC at 760 mmHg
  • Punto di infiammabilità: 574.979ºC at 760 mmHg
  • Indice di rifrazione: 1.64
  • PSA: 122.22000
  • LogP: 1.77560

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Informazioni sulla sicurezza

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Prezzodi più >>

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9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  20 min, 20 °C
1.2 Reagents: Methanol ;  20 °C; 2 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.8
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  20 min, rt
1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.8
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 22 °C; pH 6 - 7, 20 - 22 °C
1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Preparation of antiviral purine derivativesImproved synthesis of penciclovirMethod for manufacturing of antiviral agents derived from purine compounds
Deng, Yan; et al, World Intellectual Property Organization, 2009, 26(9), 737-739

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
Riferimento
Regioselective alkylation of guanines using 2-acetoxytetrahydrofurans
Geen, G. R.; et al, Tetrahedron Letters, 2001, 42(9), 1781-1784

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5, rt
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, heated; pH 7, rt
Riferimento
Synthesis of FamciclovirImproved process for preparation of penciclovir and intermediates thereofSynthesis and structural elucidation of Famciclovir
Chen, Wen-hun Rani, B. Sudha; et al, Huaxue Shiji, 2006, 28(3), 185-186

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride ;  1 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, rt
1.5 Solvents: Methanol ;  25 h, 15 °C; pH 1
1.6 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1 → pH 7.0; 1.5 h, 0 °C
Riferimento
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  20 °C
1.2 Reagents: Methanol ;  2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.7 - 7, 20 - 22 °C
1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.4 - 6.5
Riferimento
An improved and commercially viable process for the preparation of famciclovir
, India, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Riferimento
The effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurinesSynthesis of penciclovir
Geen, Graham R.; et al Chen, Meiling; et al, Tetrahedron, 1990, 46(19), 6903-14

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  1 h, 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  rt
1.4 Solvents: Methanol ,  Water ;  1.5 h, -5 °C
1.1 Reagents: Benzyltriethylammonium chloride ,  N,N-Dimethylaniline ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1.5 h, 70 °C
1.2 Solvents: Methanol ,  Water ;  1.5 h, 0 °C
Riferimento
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTides
Torii, Takayoshi; et al Derudas, Marco ; et al, Tetrahedron, 2006, 62(24), 5709-5716

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Raw materials

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Preparation Products

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97845-60-8)9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine
A845755
Purezza:99%
Quantità:100g
Prezzo ($):165.0